molecular formula C16H18N4O4 B2626874 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034580-43-1

2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2626874
CAS No.: 2034580-43-1
M. Wt: 330.344
InChI Key: HDDAQECFUOFZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a piperidine ring, and an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the oxazolidinone ring, which can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the oxazolidinone-piperidine intermediate with isonicotinonitrile using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Coupling reagents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The oxazolidinone ring, for example, is known to inhibit protein synthesis by binding to the bacterial ribosome, which could make this compound a potential antibiotic. The piperidine and isonicotinonitrile moieties may also contribute to its biological activity by interacting with other cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
  • 4-(Aminomethyl)piperidine
  • 1-(3-Aminopropyl)imidazole

Uniqueness

2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c17-9-12-3-4-18-14(8-12)24-13-2-1-5-19(10-13)15(21)11-20-6-7-23-16(20)22/h3-4,8,13H,1-2,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDAQECFUOFZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.